molecular formula C4H2F6 B3043087 1,1,3,4,4,4-Hexafluorobut-2-ene CAS No. 721946-36-7

1,1,3,4,4,4-Hexafluorobut-2-ene

Cat. No. B3043087
CAS RN: 721946-36-7
M. Wt: 164.05 g/mol
InChI Key: LTVIWHSKXRWJJN-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,4,4,4-Hexafluorobut-2-ene, also known as HFO-1336mzz(E), is a compound that has been added to the list of compounds excluded from the regulatory definition of volatile organic compounds (VOC) by the U.S. Environmental Protection Agency (EPA) due to its negligible contribution to ground-level ozone formation . It can be used in a variety of applications such as foam expansion or as a blowing agent where it has significant performance and energy-saving advantages .


Synthesis Analysis

A series of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes and 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes were prepared from commercially available hydrofluoroolefins 1,1,1,4,4,4-hexafluorobut-2-enes . A simple, one-pot procedure for the preparation of a new allene (1,1,4,4,4-pentafluorobuta-1,2-diene) and some of its transformations is also presented .


Molecular Structure Analysis

The molecular structure of 1,1,3,4,4,4-Hexafluorobut-2-ene is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Some reactions of synthesized 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes have been investigated . By controlling the course of the reaction by the 19F NMR method, it was possible to achieve complete dehydro-bromination of (Z)-isomer 3b and isolation of (E)-isomer 3a in pure form in 35% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,3,4,4,4-Hexafluorobut-2-ene include a molecular formula of C4H2F6 . The global warming potentials (GWP) for HFO-1336mzz(E) are estimated as 26, 7, and 2 for time horizons of 20, 100, and 500 years, respectively .

Mechanism of Action

The mechanism of action of 1,1,3,4,4,4-Hexafluorobut-2-ene is based on its low photochemical reactivity relative to ethane .

Safety and Hazards

The safety and hazards of 1,1,3,4,4,4-Hexafluorobut-2-ene are based on its negligible contribution to ground-level ozone and the low likelihood of risk to human health or the environment associated with its use . It is less harmful compared with other chemicals used for the same purpose .

Future Directions

The future directions of 1,1,3,4,4,4-Hexafluorobut-2-ene include its use as an alternative to SF6 in medium-voltage electrical equipment . Its stability was tested under different conditions and no change was observed in the gas mixture after a permanent AC voltage of 30 kV applied for two years or during the making operations with a standard load-break switch .

properties

IUPAC Name

(Z)-1,1,1,2,4,4-hexafluorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6/c5-2(1-3(6)7)4(8,9)10/h1,3H/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVIWHSKXRWJJN-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\F)\C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,4,4,4-Hexafluorobut-2-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3,4,4,4-Hexafluorobut-2-ene
Reactant of Route 2
Reactant of Route 2
1,1,3,4,4,4-Hexafluorobut-2-ene
Reactant of Route 3
Reactant of Route 3
1,1,3,4,4,4-Hexafluorobut-2-ene
Reactant of Route 4
1,1,3,4,4,4-Hexafluorobut-2-ene
Reactant of Route 5
1,1,3,4,4,4-Hexafluorobut-2-ene
Reactant of Route 6
1,1,3,4,4,4-Hexafluorobut-2-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.